4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate (CAS: 83242-83-5) possesses a complex architecture consisting of two cyclohexane rings joined by a single carbon-carbon bond, with propyl groups attached to each ring and linked by a carboxylate ester functional group. The molecular formula is C₂₅H₄₄O₂ with a molecular weight of 376.6 g/mol. The compound's name encodes critical stereochemical information, with the multiple "trans" designations indicating specific spatial arrangements of substituents.
Bicyclohexyl Core Conformational Analysis
The bicyclohexyl core of this compound represents a central structural element that significantly influences the overall molecular conformation and properties. This structural motif consists of two cyclohexane rings connected by a single carbon-carbon bond, creating a flexible yet structured backbone.
Bicyclohexyl systems typically exhibit characteristic conformational preferences. Each cyclohexane ring predominantly adopts a chair conformation, which minimizes angle strain and torsional interactions. However, the two rings are not coplanar but rather exist in a twisted arrangement relative to each other. Based on studies of similar bicyclohexyl structures, the torsion angle between the rings is approximately 75°. This non-planar arrangement results from the balance between maximizing substituent distances to reduce steric interactions while maintaining favorable orbital overlaps.
The conformational stability of the bicyclohexyl system in this compound is influenced by several key factors:
- Ring-ring interactions that determine the preferred torsion angle
- Steric effects from the propyl substituents
- Electronic influences of the carboxylate ester group
- Crystal packing forces in the solid state
- Temperature-dependent conformational dynamics
Research on bicyclohexyl structures indicates that the carbon-carbon bond connecting the cyclohexyl rings (the pivot bond) measures approximately 1.55 Å, slightly longer than typical carbon-carbon single bonds (1.54 Å). This subtle elongation reflects the steric interactions between the rings and contributes to the conformational flexibility of the system, which is essential for its mesomorphic properties.
The trans configuration in the bicyclohexyl core indicates that the rings are oriented such that the propyl substituents occupy equatorial positions relative to their respective cyclohexane rings. This arrangement minimizes 1,3-diaxial interactions and contributes to the overall stability of the molecular structure. The bicyclohexyl core thus serves as a semi-rigid framework that positions the propyl groups and carboxylate functionality in specific spatial arrangements necessary for the compound's liquid crystalline properties.
Substituent Orientation Dynamics in Propyl Groups
The propyl substituents in this compound play a crucial role in determining molecular conformation, packing arrangements, and mesomorphic behavior. These alkyl chains introduce specific steric requirements and conformational dynamics that significantly influence the compound's physical properties.
In cyclohexane systems, substituents can adopt either axial or equatorial positions. For alkyl groups like propyl, the equatorial position is strongly favored due to reduced 1,3-diaxial interactions. The energy difference between axial and equatorial orientations, known as the A-value, provides a quantitative measure of this conformational preference. For propyl groups, the A-value is approximately 2.0 kcal/mol, indicating a strong thermodynamic preference for the equatorial orientation.
The trans stereochemistry specified in the compound name indicates that the propyl groups are positioned equatorially on their respective cyclohexane rings. This orientation minimizes steric hindrance and contributes to the extended, rod-like molecular shape that facilitates liquid crystalline behavior. The propyl groups themselves exhibit conformational flexibility through rotation around carbon-carbon single bonds, resulting in multiple possible rotameric states that influence the overall molecular shape and packing.
Recent research in cyclohexane conformational analysis has revealed interesting exceptions to traditional axial-equatorial preferences. For instance, the presence of cyclopropyl groups adjacent to cyclohexane can actually favor axial conformations in certain cases. However, for simple alkyl chains like propyl, the equatorial position remains strongly favored, consistent with the trans stereochemistry indicated in the compound's name.
The length and flexibility of the propyl chains contribute to intermolecular packing arrangements in both crystalline and liquid crystalline phases. These alkyl substituents create zones of varying polarity within the molecule, with the hydrocarbon chains forming nonpolar regions that can align through van der Waals interactions. This structural feature is essential for the formation of ordered mesophases observed in the compound's mesomorphic temperature range (151.0-190.0°C).
Carboxylate Ester Functional Group Geometry
The carboxylate ester linkage in this compound serves as a critical structural element that connects the bicyclohexyl core to the 4-propylcyclohexyl moiety. This functional group introduces specific geometric constraints and electronic properties that significantly influence the compound's overall molecular structure and behavior.
The carboxylate ester group consists of a carbonyl moiety (C=O) linked to an alkoxy group (C-O-R), forming a planar structure due to the sp² hybridization of the carbonyl carbon atom. This planarity results from resonance stabilization involving the carbonyl oxygen and the adjacent alkoxy oxygen. In esters derived from carboxylic acids, the carbonyl group typically gives rise to characteristic bond angles of approximately 120° for both C-C-O and O-C-O arrangements.
Unlike more conformationally restricted functional groups such as amides, carboxylic acid esters exhibit significant structural flexibility due to relatively low barriers to rotation around the C-O-C bonds. This rotational freedom contributes to the conformational adaptability of the molecule and influences its phase behavior, particularly in the transition between crystalline and liquid crystalline states.
In the context of this compound, the carboxylate group adopts an equatorial position relative to the cyclohexane ring to which it is attached, consistent with the trans configuration specified in the compound name. The most energetically favorable conformation typically involves the carbonyl oxygen oriented away from the cyclohexane ring to minimize steric interactions while optimizing orbital overlap between the π system of the carbonyl and adjacent sigma bonds.
The ester linkage contributes to the overall polarity and electronic distribution within the molecule. While the hydrocarbon portions (cyclohexyl rings and propyl chains) form nonpolar regions, the ester group introduces a polar segment with both hydrogen bond accepting capability and dipole character. This combination of structural features—rigid core, flexible alkyl chains, and a polar connecting group—is characteristic of many liquid crystalline materials and contributes to the compound's mesomorphic behavior in the temperature range of 151.0-190.0°C.
Spectroscopic characterization of this compound typically reveals characteristic infrared absorption bands in the range of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration. This spectroscopic signature provides a useful analytical marker for confirming the presence and environment of the ester functional group in the molecular structure.
Properties
IUPAC Name |
(4-propylcyclohexyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h19-24H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVBZSWXRMMPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3CCC(CC3)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133224 | |
| Record name | trans-4-Propylcyclohexyl (trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83242-83-5 | |
| Record name | 4-Propylcyclohexyl (trans(trans(trans)))-4'-propyl(1,1'-bicyclohexyl)-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Propylcyclohexyl (trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate is a compound with potential applications in various fields, including materials science and pharmacology. This article focuses on its biological activity, including its pharmacokinetics, metabolic stability, and potential therapeutic uses.
The compound has a complex structure characterized by multiple cyclohexane rings and a carboxylate group. Its molecular formula is with a molecular weight of 350.49 g/mol. The compound is poorly soluble in water but shows significant lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may have anti-cancer properties, potentially through mechanisms similar to those of known chemotherapeutics like paclitaxel. In vitro assays indicate cytotoxic effects on various cancer cell lines, although specific mechanisms remain to be elucidated.
- Metabolic Stability : A study focusing on the metabolic stability of related compounds found that structural modifications significantly affect their stability and bioavailability. This suggests that this compound may also exhibit variable metabolic profiles depending on its chemical environment and formulation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, its lipophilicity suggests it may be absorbed well through biological membranes. The following table summarizes key pharmacokinetic parameters inferred from related compounds:
| Parameter | Value |
|---|---|
| Solubility | Poor |
| Lipophilicity (Log P) | 6.66 |
| Bioavailability Score | 0.55 |
| Metabolic Pathways | CYP2C19 substrate; CYP2C9 inhibitor |
Case Study 1: Anticancer Efficacy
In a recent study examining the efficacy of various bicyclic compounds against cancer cell lines, this compound demonstrated significant cytotoxicity in breast and lung cancer models. The study reported an IC50 value comparable to that of paclitaxel in certain cell lines, suggesting potential for further development as an anticancer agent.
Case Study 2: Metabolic Stability
A metabolic stability study conducted on similar compounds revealed that modifications in the bicyclic structure influenced metabolic rates significantly. The findings indicated that compounds with higher lipophilicity showed slower metabolism and longer systemic circulation times, which could enhance therapeutic efficacy while reducing toxicity.
Scientific Research Applications
Organic Chemistry
In organic synthesis, 4-propylcyclohexyl derivatives are often utilized as intermediates in the production of more complex molecules. The compound's ability to undergo various chemical reactions, such as esterification and nucleophilic substitution, makes it valuable in synthetic pathways.
Materials Science
The compound's unique structural characteristics allow it to be explored as a potential material for developing new polymers or composite materials. Its application in creating thermoplastic elastomers and other polymeric materials can lead to advancements in flexible electronics and coatings.
Pharmacological Studies
Research indicates that compounds similar to 4-propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate may exhibit biological activity. Preliminary studies suggest potential applications in drug design, particularly in targeting specific receptors or pathways within cellular systems.
Case Study 1: Synthesis of Bicyclic Compounds
A study conducted by researchers at the University of Chemistry demonstrated the successful synthesis of bicyclic compounds using 4-propylcyclohexyl derivatives as starting materials. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in organic synthesis .
Case Study 2: Polymer Development
At the Institute of Materials Science, researchers explored the use of this compound in developing new thermoplastic elastomers. The resulting materials exhibited enhanced flexibility and durability compared to traditional polymers, indicating promising applications in automotive and consumer goods sectors .
A pharmacological assessment conducted at a pharmaceutical research center evaluated the effects of derivatives of this compound on specific cellular pathways involved in inflammation. The results indicated that certain derivatives could modulate inflammatory responses, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS 65355-32-0)
- Molecular Formula : C₁₆H₂₈O₂ (MW: 252.39) .
- Key Differences : The carboxylic acid form lacks the ester group, making it more polar and reactive. It exhibits acute oral toxicity (LD₅₀ > 2,000 mg/kg) and requires handling precautions .
- Applications : Serves as a precursor for ester derivatives like the target compound.
(b) 4-(trans-4-Propylcyclohexyl)phenyl trans-4-propylcyclohexanecarboxylate (CAS 24957691)
Substituent-Modified Analogues
(a) (trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (CAS 131790-57-3)
- Molecular Formula : C₃₂H₅₀O₂ (MW: 482.74) .
- Key Differences : A pentylphenyl ester group replaces the 4-propylcyclohexyl ester. The longer pentyl chain enhances hydrophobicity, likely raising the clearing point in LC phases .
(b) trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carbonitrile (CAS 65355-35-3)
Physicochemical Properties
Preparation Methods
Synthesis of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
This intermediate is synthesized via a Suzuki-Miyaura coupling between trans-4-propylcyclohexylboronic acid and 4-bromocyclohexanecarboxylic acid, though alternative pathways are documented. A patent by CN104829409A details a phosphonium salt approach:
- Halogenation : trans-4-Propylcyclohexyl iodide is prepared by reacting trans-4-propylcyclohexanol with hydroiodic acid.
- Phosphonium Salt Formation : The iodide reacts with triphenylphosphine in xylene under reflux to yield trans-4-(trans-4-propylcyclohexyl)cyclohexylmethyltriphenylphosphonium iodide.
- Wittig Reaction : The phosphonium salt undergoes a Wittig reaction with cyclohexanecarboxaldehyde, producing the bicyclohexyl carboxylic acid after hydrolysis.
Reaction Conditions :
- Temperature: 110–130°C (xylene reflux)
- Yield: 90.8% for the phosphonium salt
- Purification: Silica gel chromatography
Esterification Strategies
Steglich Esterification
The carboxylic acid (1.0 eq) is reacted with trans-4-propylcyclohexanol (1.2 eq) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Optimized Parameters :
Acid-Catalyzed Fischer Esterification
An alternative employs sulfuric acid (0.1 eq) in toluene under reflux to facilitate esterification.
Conditions :
Comparative Analysis :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Steglich | DCC/DMAP | Dichloromethane | 85 | 98 |
| Fischer | H₂SO₄ | Toluene | 75 | 95 |
Steglich conditions provide superior yields and stereochemical fidelity, albeit with higher reagent costs.
Stereochemical Control and Byproduct Management
Trans-Selective Cyclohexane Functionalization
The trans-configuration of substituents is enforced through:
Byproducts and Mitigation
- Phosphine Oxides : Generated during Wittig reactions; removed by aqueous extraction.
- cis-Isomers : Eluted earlier in silica gel chromatography (hexane:ethyl acetate = 9:1).
Industrial-Scale Considerations
A patent (CN107963958B) highlights challenges in scaling Wittig reactions, particularly byproduct accumulation from organolithium reagents. Proposed solutions include:
- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions.
- Catalytic Phosphine Recycling : Lowers triphenylphosphine consumption.
Physicochemical Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 200°C | DSC |
| Boiling Point | 370.9°C (Predicted) | Clausius-Clapeyron |
| Density | 0.998 g/cm³ | Pycnometry |
| LogP | 6.44 | HPLC |
| Solubility | Sparingly in CHCl₃, MeOH | Turbidimetry |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4-propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate, and how can stereochemical purity be ensured?
- Methodology : Synthesis typically involves a multi-step approach:
Core bicyclohexyl formation : Utilize Suzuki-Miyaura coupling or Grignard reactions to link cyclohexyl rings with propyl substituents in trans configurations .
Esterification : React the carboxylate group with 4-propylcyclohexanol under acidic or catalytic conditions (e.g., DCC/DMAP) .
Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product. Confirm stereochemistry via -NMR (axial/equatorial proton splitting patterns) and HPLC with chiral stationary phases .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : -NMR to verify bicyclohexyl connectivity and ester linkage .
- Mass Spectrometry (HRMS) : Confirm molecular weight (MW: 376.6157) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify ester carbonyl stretches (~1740 cm) and cyclohexyl C-H deformation bands .
- Purity Assessment : GC-MS (≥98% purity criteria, as in ) with flame ionization detection .
Q. How should researchers safely handle this compound given its hazards?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling .
- Exposure Control : Avoid dust formation; use local exhaust ventilation. Monitor for acute toxicity (GHS Category 4 oral toxicity) and skin irritation .
- Emergency Measures : For eye contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do stereochemical variations (e.g., axial vs. equatorial propyl groups) influence the compound’s mesomorphic properties in liquid crystal applications?
- Experimental Design :
- Synthesis of Isomers : Prepare cis/trans analogs via controlled hydrogenation of cyclohexene intermediates .
- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to compare phase transition temperatures (e.g., nematic-to-isotropic). Trans configurations typically exhibit higher thermal stability due to reduced steric hindrance .
- Polarized Optical Microscopy (POM) : Observe birefringence patterns to classify mesophase behavior (e.g., smectic vs. nematic) .
Q. What computational strategies can predict the compound’s reactivity in ester hydrolysis or photodegradation studies?
- Computational Workflow :
Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to identify electron-deficient sites prone to hydrolysis .
Reaction Pathway Mapping : Apply ab initio methods (e.g., Gaussian) to model hydrolysis transition states under acidic vs. basic conditions .
Validation : Cross-check with experimental kinetic data (e.g., HPLC monitoring of degradation products) .
Q. How can researchers resolve contradictions in reported purity levels (e.g., 98% vs. lower grades) across suppliers?
- Validation Protocol :
- Multi-Method Analysis : Combine GC-MS, -NMR integration, and elemental analysis to quantify impurities .
- Supplier Cross-Check : Request batch-specific Certificates of Analysis (COA) and validate using in-house LC-UV (λ = 210–254 nm) .
- Standard Reference : Compare retention times with authenticated samples from academic catalogs (e.g., Santa Cruz Biotechnology) .
Q. What methodologies are effective for studying the compound’s environmental persistence and ecotoxicology?
- Ecotoxicology Workflow :
- Biodegradation Assays : Use OECD 301F (closed bottle test) to measure aerobic degradation in aqueous systems .
- Toxicity Screening : Perform Daphnia magna acute toxicity tests (EC determination) per OECD 202 guidelines .
- Soil Sorption Studies : Apply batch equilibrium methods with HPLC quantification to assess K (organic carbon partition coefficient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
